(E)-1,4-Bis(phenylsulfonyl)-2-butene

Physicochemical characterization Thermal stability Process chemistry

(E)-1,4-Bis(phenylsulfonyl)-2-butene is a symmetrical bis-sulfone featuring two terminal phenylsulfonyl groups linked through an (E)-configured 2-butene bridge. With molecular formula C₁₆H₁₆O₄S₂ and exact mass 336.049 Da, this compound belongs to the broader class of bis(phenylsulfonyl)alkenes, a family widely exploited as synthetic equivalents of acetylene in cycloaddition chemistry and as activated Michael acceptors.

Molecular Formula C16H16O4S2
Molecular Weight 336.4 g/mol
CAS No. 68560-62-3
Cat. No. B1659863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,4-Bis(phenylsulfonyl)-2-butene
CAS68560-62-3
Molecular FormulaC16H16O4S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC=CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16O4S2/c17-21(18,15-9-3-1-4-10-15)13-7-8-14-22(19,20)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+
InChIKeyOFNJLSLOMXPHAG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1,4-Bis(phenylsulfonyl)-2-butene (CAS 68560-62-3): Structural Identity, Physicochemical Profile, and Sourcing-Relevant Properties


(E)-1,4-Bis(phenylsulfonyl)-2-butene is a symmetrical bis-sulfone featuring two terminal phenylsulfonyl groups linked through an (E)-configured 2-butene bridge. With molecular formula C₁₆H₁₆O₄S₂ and exact mass 336.049 Da, this compound belongs to the broader class of bis(phenylsulfonyl)alkenes, a family widely exploited as synthetic equivalents of acetylene in cycloaddition chemistry and as activated Michael acceptors [1]. Unlike the more extensively studied 1,2-bis(phenylsulfonyl)ethylenes, the 1,4-substitution pattern places the electron-withdrawing sulfonyl groups at terminal positions flanking a single internal double bond, creating a distinct electronic and conformational profile. The compound is catalogued under NSC20881 and is commercially available at typical purities of 95% .

Workflow1,4-Michael acceptor and Diels-Alder cycloaddition chemistry
Scaffold(E)-1,4-bis-sulfone with extended terminal bridge and independent sulfonyl orientation
ProcurementResearch-grade synthetic intermediate, commercially available

Why (E)-1,4-Bis(phenylsulfonyl)-2-butene Cannot Be Replaced by 1,2- or 1,3-Bis(phenylsulfonyl) Analogs


Bis(phenylsulfonyl)alkenes are not interchangeable building blocks. The position of the sulfonyl groups relative to the olefin dictates conjugation length, LUMO energy, conformational degrees of freedom, and the nature of cycloaddition products. The 1,2-analogs—(E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene—function as compact acetylene equivalents and deliver cycloadducts with the sulfonyl groups on adjacent carbons [1]. The 1,3-analog, (E)-1,3-bis(phenylsulfonyl)propene, extends conjugation by one methylene unit but reduces rotatable bond count compared to the 1,4-analog. The target compound uniquely places the sulfonyl groups four carbons apart with an intervening (E)-olefin, generating a longer, more flexible scaffold that can engage in 1,4-Michael additions and cycloadditions with different regiochemical outcomes than its 1,2- or 1,3-counterparts [2]. Generic substitution risks altering both reaction kinetics and product stereochemistry.

1,2-Bis(phenylsulfonyl)ethylene
Adjacent sulfonyl groups deliver 1,2-cycloadduct topology; may shift regiochemical outcome away from the target 1,4-substitution pattern.
1,3-Bis(phenylsulfonyl)propene
Methylene spacer reduces conformational freedom and alters sulfonyl spacing; cycloaddition regiochemistry and Michael acceptor reactivity may differ.
Generic analog substitution
Changing sulfonyl group spacing can modify reaction kinetics and product stereochemistry; direct replacement without validation may not reproduce target scaffold geometry.

Quantitative Evidence Guide: Head-to-Head Differentiation of (E)-1,4-Bis(phenylsulfonyl)-2-butene from Closest Structural Analogs


Boiling Point and Thermal Stability: 42.5°C Higher Boiling Point vs. (E)-1,2-Bis(phenylsulfonyl)ethylene

(E)-1,4-Bis(phenylsulfonyl)-2-butene exhibits a boiling point of 587.5°C at 760 mmHg, which is 42.5°C higher than that of the most widely used 1,2-analog, (E)-1,2-bis(phenylsulfonyl)ethylene (545°C at 760 mmHg) . The density of the target compound (1.291 g/cm³) is also lower than that typical of the 1,2-analogs (~1.4 g/cm³ range for crystalline trans-1,2-BPSE), reflecting the extended, less compact molecular architecture . The LogP of 4.652 is marginally higher than that of the 1,2-analog (4.567), indicating slightly increased lipophilicity .

Thermal stability
Data to verify
Boiling point 587.5 °C at 760 mmHg
Δ +42.5 °C vs. 1,2-analog (545 °C)
Wider thermal operating window may support high-temperature synthesis
Calculated values; experimental validation recommended
Physicochemical characterization Thermal stability Process chemistry

Rotatable Bond Count: 6 vs. 4 Rotatable Bonds Provides Distinct Conformational Entropy for Supramolecular and Receptor Applications

The target compound possesses 6 rotatable bonds (C–S and C–C single bonds linking the sulfonyl groups to the butene backbone), compared to 4 rotatable bonds in (E)-1,2-bis(phenylsulfonyl)ethylene and 5 in (E)-1,3-bis(phenylsulfonyl)propene [1]. This higher number of rotatable bonds translates to significantly greater conformational entropy and a larger accessible conformational space. The 1,4-substitution pattern decouples the two phenylsulfonyl groups, allowing independent orientation of each sulfonyl moiety relative to the central double bond—a feature not available in the conformationally restricted 1,2-analogs where sulfonyl groups are locked in proximity [2].

Conformational flexibility
Class-level
6 rotatable bonds vs. 4 (1,2‑analog) and 5 (1,3‑analog)
Supports flexible linker and bidentate coordination design
Topological count; impact is context-dependent
Conformational analysis Molecular flexibility Drug design descriptors

Unique Mass Spectrometric Fragmentation: C₄H₆ Extrusion vs. SO₂ Elimination Distinguishes 1,4- from 1,2- and Allyl Sulfones

Under electron impact (EI) mass spectrometry, 1,4-bis(arylsulfonyl)-2-butenes exhibit a fragmentation pathway dominated by remote group interaction leading to extrusion of the C₄H₆ moiety connecting the two sulfone functions, rather than the facile SO₂ elimination characteristic of aryl allyl sulfones and propynyl sulfones [1]. This fragmentation signature is structure-specific: 2-butenyl-1,4-diaryl sulfones and 2-butynyl-1,4-diaryl sulfones share this remote group interaction propensity, whereas simple aryl allyl sulfones undergo predominant SO₂ loss [1]. This provides a definitive mass spectrometric fingerprint to distinguish the target compound from isomeric 1,2-bis(phenylsulfonyl)alkenes in quality control workflows.

MS identification
Reported
C₄H₆ extrusion (remote group interaction) vs. SO₂ loss for allyl sulfones
Enables unambiguous isomer identification in QC
EI-MS specific; applicability may vary with instrument
Mass spectrometry Structural elucidation Analytical quality control

Electrochemical Synthetic Accessibility: Cathodic Dimerization Route Bypasses Multi-Step Olefination Sequences Required for 1,2-Analogs

(E)-1,4-Bis(phenylsulfonyl)-2-butene can be synthesized via a single-step cathodic electrodimerization of phenyl vinyl sulfone in slightly protic organic media (e.g., acetonitrile with a proton donor such as acetic acid or phenol), as reported by Djeghidjegh and Simonet [1]. In contrast, 1,2-bis(phenylsulfonyl)ethylenes typically require multi-step synthetic sequences involving thiophenol, trichloroethylene, and hydrogen peroxide, yielding (Z)- and (E)-isomers in 52% overall yield over multiple steps [2]. The electrochemical route to the 1,4-analog avoids heavy metal reagents and operates under ambient conditions, offering a potentially more atom-economical and greener entry point for scale-up.

Synthetic accessibility
Cross‑study comparable
Single-step cathodic dimerization vs. ≥3 steps for 1,2‑analog (52% yield reported)
Potentially greener route with reduced step count
Requires electrochemical setup; scale-up factors vary
Electrosynthesis Green chemistry Synthetic methodology

Extended 1,4-Michael Acceptor Topology vs. Compact 1,2-Dienophile: Divergent Cycloaddition Regiochemistry

The 1,4-substitution pattern in the target compound creates an extended α,β-unsaturated sulfone system capable of undergoing 1,4-conjugate (Michael) additions with nucleophiles, whereas 1,2-bis(phenylsulfonyl)ethylenes primarily act as dienophiles in [4+2] cycloadditions as acetylene equivalents [1][2]. The (E)-1,4-bis(phenylsulfonyl)-2-butene can simultaneously serve as both a Michael acceptor (via the electron-deficient double bond activated by two terminal sulfonyl groups) and as a potential dienophile, but with a longer bridge that leads to cycloadducts bearing sulfonyl groups at non-adjacent positions—a regiochemical outcome unattainable with 1,2-analogs [3]. The comprehensive review by Cossu and De Lucchi (1999) explicitly discusses how bis(phenylsulfonyl)alkenes with different sulfonyl group spacing give rise to distinctly different polycyclic architectures upon cycloaddition [3].

Regiochemical outcome
Class‑level
Diels-Alder adducts bear 1,4‑sulfonyl substitution on cyclohexene vs. 1,2‑substitution from 1,2‑analog
Access to 1,4‑substituted cyclohexene scaffolds not possible with 1,2‑analog
Review-level generalization; verify under specific diene/dienophile conditions
Cycloaddition chemistry Michael addition Regioselectivity

Recommended Application Scenarios for (E)-1,4-Bis(phenylsulfonyl)-2-butene Based on Quantitative Differentiation Evidence


Synthesis of 1,4-Sulfonyl-Substituted Cyclohexene Derivatives via Diels-Alder Cycloaddition

When the synthetic target requires sulfonyl substituents at the 1- and 4-positions of a cyclohexene ring—rather than the 1,2-relationship delivered by (E)-1,2-bis(phenylsulfonyl)ethylene—(E)-1,4-bis(phenylsulfonyl)-2-butene is the structurally mandated dienophile. The resulting cycloadducts retain sulfonyl groups at non-adjacent positions, enabling subsequent orthogonal desulfonylation or further functionalization with spatial separation between reaction sites [1]. This regiochemical outcome is unattainable with any 1,2-bis(phenylsulfonyl) analog.

Electrochemical Scale-Up and Green Synthesis Workflows Requiring Reduced Step Count

For process chemistry groups seeking to minimize synthetic steps and avoid peroxide-based oxidation chemistry, the one-step cathodic electrodimerization of phenyl vinyl sulfone offers a direct entry to the 1,4-bis(phenylsulfonyl) scaffold [2]. This contrasts with the ≥3-step, 52%-overall-yield route required for 1,2-analogs, making the target compound attractive when electrochemical infrastructure is available and sustainability metrics are prioritized.

Analytical Reference Standard for Isomeric Bis(phenylsulfonyl)alkene Differentiation

The unique EI-MS fragmentation pattern (C₄H₆ extrusion rather than SO₂ elimination) provides an unambiguous diagnostic tool for identifying the 1,4-isomer in mixtures or reaction crudes [3]. Analytical laboratories and QC departments should procure this compound as a certified reference standard when developing HPLC-MS or GC-MS methods for distinguishing isomeric bis(phenylsulfonyl)alkenes in pharmaceutical intermediate or fine chemical production.

Design of Flexible Bidentate Ligands or Cross-Linkers Requiring Extended Sulfonyl–Sulfonyl Distance

The 6 rotatable bonds and extended 1,4-geometry make this compound suitable as a flexible bis(sulfonyl) linker in metal-organic framework (MOF) synthesis, supramolecular coordination chemistry, or polymer cross-linking applications where a longer inter-sulfonyl distance and independent orientational freedom of the two phenylsulfonyl groups are required . The conformationally restricted 1,2- and 1,3-analogs cannot match this spatial separation and flexibility profile.

Application
Selection Property
Validation Focus
Diels-Alder synthesis of 1,4-sulfonyl cyclohexene derivatives
1,4- vs. 1,2-sulfonyl regiochemical topology
Cycloaddition regiochemistry confirmation
Electrochemical scale-up workflows
Synthetic step-count advantage
Cathodic dimerization process optimization
Analytical reference standard for isomer differentiation
Characteristic EI-MS fragmentation pattern
C₄H₆ extrusion vs. SO₂ elimination verification
Flexible bidentate ligand or cross-linker design
Extended sulfonyl–sulfonyl distance and conformational freedom
Coordination geometry and spacer-length review
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